2-Methoxy-3,3'-bipyridine
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Overview
Description
2-Methoxy-3,3’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a methoxy group attached to one of the pyridine rings. This compound is part of the bipyridine family, which is known for its applications in coordination chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where two pyridine molecules are joined in the presence of a copper catalyst. The reaction conditions often include high temperatures and the use of a base to facilitate the coupling process .
Industrial Production Methods: Industrial production of 2-Methoxy-3,3’-bipyridine may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carbonyl-containing bipyridine derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-3,3’-bipyridine is primarily related to its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound can interact with cellular components, generating reactive oxygen species that can induce cell death .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and its use in catalysis and material science.
4,4’-Bipyridine: Used in the development of molecular machines and electrochromic devices.
6’-Methoxy-2,3’-bipyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2-Methoxy-3,3’-bipyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methoxy-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-10(5-3-7-13-11)9-4-2-6-12-8-9/h2-8H,1H3 |
InChI Key |
WYEBJWCMHMANBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
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